2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is a compound belonging to the class of pyrido[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . The reaction conditions often include the use of protecting groups, such as Boc or pivaloyl, which are later removed by hydrolysis using trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby affecting various cellular pathways involved in cell proliferation and survival . This inhibition is achieved through binding to the ATP pocket of the kinase, preventing ATP from interacting with the enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Quinazolines: Known for their use as kinase inhibitors in cancer therapy.
Uniqueness
2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific structural features and its ability to selectively inhibit certain kinases. This selectivity makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O/c1-7(2)5-9(13)11-15-10-6-14-4-3-8(10)12(17)16-11/h3-4,6-7,9H,5,13H2,1-2H3,(H,15,16,17) |
InChI Key |
RORHIJDTEIQPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=CN=C2)C(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.